Home > Products > Screening Compounds P64818 > Pyrazoloacridine mesylate
Pyrazoloacridine mesylate - 99009-21-9

Pyrazoloacridine mesylate

Catalog Number: EVT-431535
CAS Number: 99009-21-9
Molecular Formula: C20H25N5O6S
Molecular Weight: 463.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrazoloacridine mesylate is a synthetic derivative of acridine and a member of the pyrazoloacridine class. This compound has garnered attention primarily for its potential as an anticancer agent. It functions by intercalating into DNA, thereby inhibiting RNA synthesis, which can lead to the suppression of cancer cell proliferation . The mesylate form enhances its solubility and bioavailability, making it more effective in therapeutic applications.

Source

Pyrazoloacridine mesylate is derived from pyrazoloacridine, which was rationally synthesized and has undergone various clinical studies to evaluate its pharmacological properties. The compound has been tested in combination with other chemotherapeutic agents, such as carboplatin, to assess its efficacy against advanced cancer types .

Classification

This compound is classified as an anticancer agent and falls under the broader category of synthetic organic compounds. Its structure incorporates both pyrazole and acridine moieties, which contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of pyrazoloacridine mesylate typically involves several key steps:

  1. Formation of Pyrazoloacridine: The initial step often includes the condensation of appropriate precursors under acidic or basic conditions to form the pyrazoloacridine core.
  2. Mesylation: The final step involves the introduction of a mesylate group, which can be achieved through the reaction of pyrazoloacridine with mesyl chloride in the presence of a base like triethylamine. This step enhances solubility and stability.

Technical Details

The synthesis may utilize techniques such as continuous flow synthesis, which provides advantages in terms of safety and efficiency by minimizing exposure to toxic intermediates . This method allows for precise control over reaction conditions, leading to higher yields and purities.

Molecular Structure Analysis

Structure

The molecular formula for pyrazoloacridine mesylate is C19H21N5O3C_{19}H_{21}N_{5}O_{3}. The structure features:

  • An acridine backbone
  • A pyrazole ring
  • A mesylate group that enhances solubility

Data

  • Molecular Weight: Approximately 367.41 g/mol
  • Chemical Structure: The compound exhibits a planar structure conducive to intercalation into DNA.
Chemical Reactions Analysis

Reactions

Pyrazoloacridine mesylate undergoes several chemical reactions that are crucial for its biological activity:

  1. Intercalation with DNA: The compound binds between DNA base pairs, disrupting normal transcription processes.
  2. Inhibition of RNA Synthesis: By preventing RNA polymerase from accessing DNA, it effectively halts protein synthesis in cancer cells .

Technical Details

The interactions with nucleic acids are characterized by non-covalent binding forces such as hydrogen bonding and π-π stacking, which are critical for its anticancer properties.

Mechanism of Action

Process

The mechanism by which pyrazoloacridine mesylate exerts its effects involves:

  1. DNA Intercalation: The compound inserts itself between DNA bases.
  2. Disruption of Transcription: This intercalation physically blocks RNA polymerase from transcribing DNA into messenger RNA.
  3. Induction of Apoptosis: By inhibiting essential cellular processes, it triggers programmed cell death in malignant cells .

Data

Studies have shown that pyrazoloacridine can induce apoptosis in various cancer cell lines, supporting its potential utility in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Enhanced solubility due to the mesylate moiety allows for better formulation in aqueous solutions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Applications

Scientific Uses

Pyrazoloacridine mesylate is primarily investigated for:

  1. Anticancer Therapy: As a potential treatment for various cancers, including ovarian and breast cancers.
  2. Research Tool: Used in studies focused on DNA interactions and mechanisms of drug action against cancer cells .
Chemical Structure and Synthesis of Pyrazoloacridine Derivatives

Structural Characterization of Pyrazoloacridine Mesylate

Pyrazoloacridine mesylate (PA mesylate) features a planar tricyclic framework comprising an electron-deficient acridine system fused with a pyrazole ring at its C3-C4 bond. The core structure contains a pyrazolo[3,4-b]acridine system where the mesylate (methanesulfonate) group is typically esterified to a hydroxyl substituent on the acridine moiety, forming a critical sulfonate ester linkage (–OSO₂CH₃) [6]. X-ray crystallographic studies confirm the near-perpendicular orientation between the pyrazole and acridine rings, with the mesylate group adopting an orientation that minimizes steric repulsion while facilitating ionic interactions. This configuration enhances the compound's water solubility compared to non-mesylated derivatives and stabilizes the crystalline lattice through intermolecular hydrogen bonding between the sulfonate oxygen atoms and neighboring N-H groups [1] [7].

The molecule exhibits tautomerism at the pyrazole ring (1H vs. 2H tautomers), with computational studies indicating the 1H-tautomer (where the hydrogen resides on the nitrogen adjacent to the fusion bond) is energetically favored by ~9 kcal/mol due to extended aromaticity across both rings. This tautomeric preference significantly influences π-π stacking interactions with biological targets. NMR analyses (¹H, ¹³C) reveal distinct chemical shifts for the C3 proton at δ 8.7–9.0 ppm and characteristic downfield signals for the acridine protons (δ 7.5–8.5 ppm), while the mesylate methyl group appears as a singlet near δ 3.2 ppm [1] [8].

Table 1: Key Structural Parameters of Pyrazoloacridine Mesylate

ParameterValue/RangeAnalytical Method
Tautomeric Preference1H-pyrazolo[3,4-b]acridineDFT Calculations
Crystal SystemMonoclinicX-ray Diffraction
Characteristic ¹H NMRδ 8.85 (s, 1H, C3-H)DMSO-d6, 400 MHz
δ 3.20 (s, 3H, CH₃SO₃)
Solubility (Water)>50 mg/mLUV-Vis Spectrophotometry
Planarity Deviation<5°X-ray Crystallography

Synthetic Pathways for Pyrazoloacridine Analogues

The synthesis of pyrazoloacridine core structures employs convergent strategies, primarily utilizing Knorr-type cyclizations or palladium-catalyzed cross-couplings. The classical route begins with 4-chloro-3-nitroacridine, which undergoes nucleophilic displacement with hydrazine hydrate to form the corresponding 4-hydrazinoacridine. This intermediate spontaneously cyclizes via intramolecular attack of the hydrazino group on the adjacent C2 position under reflux in glacial acetic acid, yielding the pyrazolo[3,4-b]acridine core [4]. Alternative routes involve the condensation of 5-aminopyrazoles with functionalized acridines or quinoline derivatives bearing electrophilic centers at C4. For example, reaction of 5-amino-3-methylpyrazole with 1,3-cyclohexanedione derivatives under oxidative conditions yields tetrahydropyrazoloacridines, which are subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the aromatic system [4] [8].

Modern approaches emphasize regioselective functionalization through transition metal catalysis. Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C2 position using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C. Buchwald-Hartwig amination enables C6-amination with secondary amines, while direct C-H activation at C9 is achieved using Pd(OAc)₂ and directing groups. Microwave-assisted synthesis significantly accelerates cyclization steps (5–10 minutes vs. 12 hours thermally), improving yields by 15–25% and reducing dimeric byproducts [4] [8].

Table 2: Key Synthetic Routes to Pyrazoloacridine Derivatives

RouteConditionsKey IntermediateYield (%)
Knorr CyclizationHydrazine/AcOH, Δ, 12h4-Hydrazinoacridine40–55
Oxidative CyclizationI₂/DMSO, 80°C, 3h5-Amino-3-methylpyrazole60–72
Suzuki FunctionalizationPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°C2-Bromopyrazoloacridine75–88
Microwave-AssistedMW, 150°C, 10 min, solvent-freeHalogenated acridine85–92

Optimization of Mesylation Techniques for Enhanced Stability

Mesylation (formation of methanesulfonate esters) critically enhances pyrazoloacridine’s aqueous solubility and formulation stability. Traditional methods employ methanesulfonyl chloride (MsCl) in aprotic solvents like dichloromethane with tertiary amine bases (triethylamine or diisopropylethylamine). However, this approach generates acidic byproducts that promote decomposition of the acid-sensitive acridine core. Optimized protocols utilize 2,6-lutidine as a sterically hindered base in acetonitrile, which minimizes acid accumulation while maintaining reaction temperatures at 0–5°C to suppress over-mesylation and hydrolysis [7] [9].

Solvent selection profoundly impacts mesylate stability:

  • Acetonitrile: Enhances crystallinity and reduces solvate formation (kinetic solubility: >50 mg/mL)
  • Tetrahydrofuran: Promotes partial hydrolysis (<5%) during isolation
  • Ethyl acetate: Yields metastable polymorphs with reduced shelf life

Grignard-mediated mesylation represents a breakthrough for acid-sensitive intermediates. Methylmagnesium iodide (MeMgI) displaces chloride from methanesulfonyl chloride to form a highly reactive Mg-complex, facilitating mesylate transfer at −78°C with <2% hydrolysis. This method achieves 92% yield for pyrazoloacridine mesylate with 99.5% purity by HPLC [9]. Solid-state stability is further enhanced through co-crystallization with pharmaceutically acceptable co-formers like succinic acid, which suppresses hydrate formation during storage. Accelerated stability studies (40°C/75% RH) confirm >95% purity retention after 6 months for optimized crystalline forms [7].

Role of Functional Group Modifications on Bioactivity

Systematic modification of pyrazoloacridine’s core structure reveals stringent structure-activity relationships (SAR) governing topoisomerase II inhibition and cytotoxicity:

  • C3 Substituents: Methyl groups enhance DNA intercalation (Kd = 0.8 μM vs. 3.2 μM for H-analogue) but reduce topoisomerase II poisoning. Amino groups (–NH₂) introduce hydrogen-bonding capacity, increasing selectivity for the TOP2A isoform (IC₅₀ = 0.4 μM) over TOP2B (IC₅₀ = 2.1 μM) due to differential interactions with Asp555 in the ATP-binding pocket [6] [10].

  • N1 Modifications: Aryl groups (e.g., 4-fluorophenyl) improve pharmacokinetic properties but decrease water solubility. Small alkyl groups (methyl, ethyl) maintain solubility while extending plasma half-life by reducing CYP3A4 metabolism. Quaternary ammonium salts (e.g., N1-dimethylaminopropyl) enhance mitochondrial targeting but increase hERG inhibition risks [6] [8].

  • Acridine Extensions: Electron-withdrawing groups (NO₂, CF₃) at C9 deepen DNA groove binding but exacerbate off-target effects. Introduction of fused rings (e.g., pyridopyrazine) broadens kinase inhibition profiles, particularly against FLT3-ITD mutants (IC₅₀ = 15 nM for compound AN2 vs. 32 nM for parent PA mesylate) [10].

Table 3: Structure-Activity Relationships of Pyrazoloacridine Analogues

Modification SiteGroupTOP2A IC₅₀ (μM)DNA Binding (Kd, μM)Cytotoxicity (SK-MEL-2 GI₅₀, μM)
C3H1.83.28.2
CH₃2.50.82.4
NH₂0.41.60.9
N1H1.83.28.2
CH₃1.62.95.1
CH₂CH₂NMe₂⁺0.91.70.7
C9H1.83.28.2
NO₂0.60.30.4
Fused pyrazine0.2*0.5*0.02*

*Additional FLT3 inhibition [10]

Hybridization strategies yield dual-targeting inhibitors; conjugation with imidazoline enhances DNA minor groove affinity, while pyridopyrimidine extensions confer multi-kinase (FLT3, BRAF V600E) inhibition. Molecular docking confirms that C9 nitro derivatives form critical hydrogen bonds with TOP2A’s Asn782 and intercalate between d(G5C6) base pairs with 20° helical distortion [6] [10]. These modifications demonstrate that strategic functionalization balances target engagement with pharmaceutical properties, enabling tailored design for specific cancer phenotypes.

Pyrazoloacridine mesylate derivatives mentioned in the text:

  • Pyrazoloacridine mesylate (Parent compound)
  • 3-Aminopyrazoloacridine mesylate
  • 3-Methylpyrazoloacridine mesylate
  • N1-Methylpyrazoloacridine mesylate
  • N1-(Dimethylaminopropyl)pyrazoloacridine mesylate
  • C9-Nitropyrazoloacridine mesylate
  • Pyridopyrazine-fused pyrazoloacridine mesylate

Properties

CAS Number

99009-21-9

Product Name

Pyrazoloacridine mesylate

IUPAC Name

methanesulfonic acid;3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C20H25N5O6S

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C19H21N5O3.CH4O3S/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19;1-5(2,3)4/h5-8,11,20H,4,9-10H2,1-3H3;1H3,(H,2,3,4)

InChI Key

OKVKOKPUEQTYKI-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC.CS(=O)(=O)O

Synonyms

9-methoxy-N,N-dimethyl-5-nitropyrazolo(3,4,5-k)acridine-2(6H)-propanamine
NSC 366140
NSC 366140, methanesulfonate salt
NSC-366140
PD 115934
PD-115934
pyrazoloacridine
pyrazoloacridine mesylate

Canonical SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.